
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of benzoyl and benzyl groups attached to the inositol ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol typically involves the protection of hydroxyl groups on the myo-inositol ring followed by selective benzoylation and benzylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the myo-inositol ring are protected using suitable protecting groups such as isopropylidene or acetonide.
Selective Benzoylation: The protected inositol is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Selective Benzylation: The benzoylated inositol is further reacted with benzyl chloride under basic conditions to introduce benzyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol involves its interaction with specific molecular targets and pathways. The benzoyl and benzyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-O-Methylidyne-2,4,6-tri-O-benzyl-myo-inositol
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,4-Di-O-benzoyl-2,3,5-tri-O-benzyl-D-arabitol
Uniqueness
2,4,5-tri-O-Benzoyl-3,6-di-O-benzyl myo-inositol is unique due to its specific pattern of benzoylation and benzylation, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and research.
Properties
CAS No. |
196954-87-7 |
|---|---|
Molecular Formula |
C41H36O9 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
[4,5-dibenzoyloxy-2-hydroxy-3,6-bis(phenylmethoxy)cyclohexyl] benzoate |
InChI |
InChI=1S/C41H36O9/c42-33-34(46-26-28-16-6-1-7-17-28)37(49-40(44)31-22-12-4-13-23-31)38(50-41(45)32-24-14-5-15-25-32)36(47-27-29-18-8-2-9-19-29)35(33)48-39(43)30-20-10-3-11-21-30/h1-25,33-38,42H,26-27H2 |
InChI Key |
SKHKZXFEDIQPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
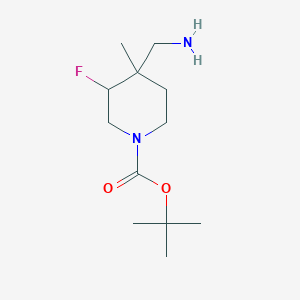
![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)
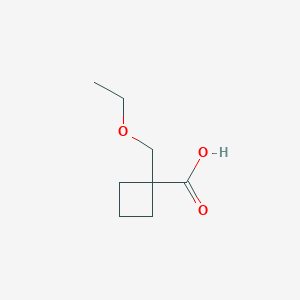
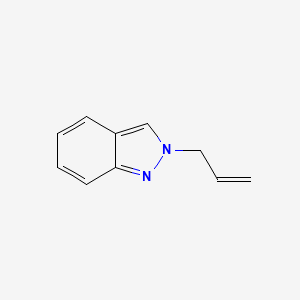


![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)
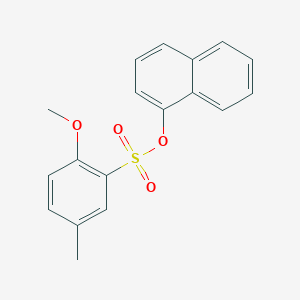

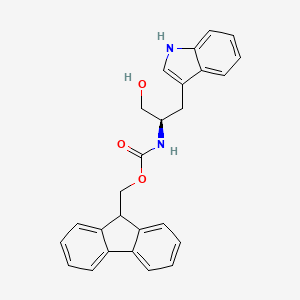
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B12275127.png)
